molecular formula C19H15IN2O3 B2497704 7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 303987-36-2

7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B2497704
CAS No.: 303987-36-2
M. Wt: 446.244
InChI Key: UJLCNKRHOVOMNX-UHFFFAOYSA-N
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Description

7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a useful research compound. Its molecular formula is C19H15IN2O3 and its molecular weight is 446.244. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    The compound contains a quinoline moiety, which is a common structural motif in many pharmaceuticals . Compounds with this structure often interact with various enzymes and receptors, but the specific target would depend on the exact structure and functional groups of the compound.

    Mode of Action

    The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site. The presence of the iodophenyl group could enhance the compound’s binding affinity to its target .

    Pharmacokinetics

    The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The presence of the hydroxy and carboxamide groups could enhance its solubility, potentially improving its absorption and distribution. The iodophenyl group could affect its metabolism and excretion .

Properties

IUPAC Name

4-hydroxy-N-(4-iodophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O3/c20-12-6-8-13(9-7-12)21-18(24)15-17(23)14-5-1-3-11-4-2-10-22(16(11)14)19(15)25/h1,3,5-9,23H,2,4,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCNKRHOVOMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.